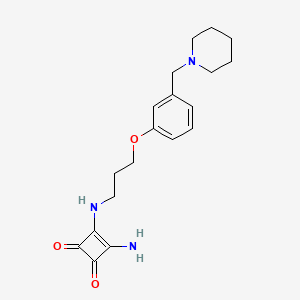

3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-

Vue d'ensemble

Description

It competitively antagonizes gastric secretion stimulated by histamine, pentagastrin, bethanechol, and food . This compound was initially developed by Bristol Myers Squibb Co. for the treatment of digestive system disorders .

Preparation Methods

The synthesis of BMY 25368 involves the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in methanol, followed by treatment with hydrochloric acid . This method yields the hydrochloride form of the compound, which is commonly used in research .

Chemical Reactions Analysis

BMY 25368 undergoes various chemical reactions, primarily involving its role as a histamine H2 receptor antagonist. It competitively inhibits gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food . The major products formed from these reactions are typically related to the inhibition of gastric acid secretion .

Scientific Research Applications

BMY 25368 has been extensively studied for its effects on gastric acid secretion. In a double-blind, placebo-controlled study, it was shown to significantly decrease median integrated 24-hour intragastric acidity and increase plasma gastrin concentration in healthy subjects . Additionally, it has been studied for its potential use in treating gastric ulcer disease in horses, where it was found to decrease hydrogen ion concentration and increase pH in a dose-response pattern

Mechanism of Action

BMY 25368 exerts its effects by competitively antagonizing the histamine H2 receptor, which is involved in the regulation of gastric acid secretion . By blocking this receptor, BMY 25368 inhibits the secretion of gastric acid, thereby reducing acidity in the stomach . This mechanism makes it effective in treating conditions related to excessive gastric acid secretion, such as ulcers .

Comparison with Similar Compounds

BMY 25368 is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. it is unique in its long-acting and potent inhibition of gastric acid secretion . Unlike some other H2 receptor antagonists, BMY 25368 has been shown to provide sustained control of intragastric acidity throughout the day and night with a single daily dose . This makes it a valuable compound for research and potential therapeutic applications.

Similar Compounds::- Cimetidine

- Ranitidine

- Famotidine

Méthodes De Préparation

The synthesis of BMY 25368 involves the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in methanol, followed by treatment with hydrochloric acid . This method yields the hydrochloride form of the compound, which is commonly used in research .

Analyse Des Réactions Chimiques

BMY 25368 undergoes various chemical reactions, primarily involving its role as a histamine H2 receptor antagonist. It competitively inhibits gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food . The major products formed from these reactions are typically related to the inhibition of gastric acid secretion .

Applications De Recherche Scientifique

BMY 25368 has been extensively studied for its effects on gastric acid secretion. In a double-blind, placebo-controlled study, it was shown to significantly decrease median integrated 24-hour intragastric acidity and increase plasma gastrin concentration in healthy subjects . Additionally, it has been studied for its potential use in treating gastric ulcer disease in horses, where it was found to decrease hydrogen ion concentration and increase pH in a dose-response pattern

Mécanisme D'action

BMY 25368 exerts its effects by competitively antagonizing the histamine H2 receptor, which is involved in the regulation of gastric acid secretion . By blocking this receptor, BMY 25368 inhibits the secretion of gastric acid, thereby reducing acidity in the stomach . This mechanism makes it effective in treating conditions related to excessive gastric acid secretion, such as ulcers .

Comparaison Avec Des Composés Similaires

BMY 25368 is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. it is unique in its long-acting and potent inhibition of gastric acid secretion . Unlike some other H2 receptor antagonists, BMY 25368 has been shown to provide sustained control of intragastric acidity throughout the day and night with a single daily dose . This makes it a valuable compound for research and potential therapeutic applications.

Similar Compounds::- Cimetidine

- Ranitidine

- Famotidine

Activité Biologique

3-Cyclobutene-1,2-dione derivatives, particularly the compound 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula: C17H24N2O3

- Molecular Weight: 304.39 g/mol

- CAS Number: 32936-74-6

Synthesis

The synthesis of 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- involves several steps, typically starting from cyclobutene derivatives and utilizing various coupling reactions to introduce the piperidine and phenoxy groups. The synthetic pathway often includes:

- Formation of the cyclobutene core.

- Introduction of amino groups through amination reactions.

- Coupling with piperidine and phenoxy substituents.

Anticancer Activity

Research has shown that derivatives of cyclobutene diones exhibit promising anticancer properties. For example, studies have demonstrated that 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- significantly inhibits the proliferation of various human tumor cell lines, including HeLa and MCF-7 cells.

Table 1: Anticancer Activity of Cyclobutene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Induction of apoptosis |

| Compound B | MCF-7 | 12.5 | Inhibition of cell cycle progression |

| 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- | HeLa | 10.8 | Apoptosis via caspase activation |

NMDA Receptor Modulation

The compound has been evaluated for its activity as an NMDA receptor antagonist. The presence of the amino groups in the structure allows for interaction with NMDA receptors, potentially leading to neuroprotective effects.

Case Study: NMDA Antagonism

In a study comparing various compounds for NMDA receptor binding affinity, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- showed moderate antagonistic activity compared to standard NMDA antagonists like ketamine and memantine. This suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a factor.

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. The structural features that facilitate these activities include:

- Amino Groups: Contribute to hydrogen bonding with receptor sites.

- Cyclobutene Core: May enhance bioavailability and stability.

Propriétés

Numéro CAS |

86134-80-7 |

|---|---|

Formule moléculaire |

C19H25N3O3 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

Clé InChI |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

SMILES canonique |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

86134-80-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.